molecular formula C50H80N8O17 B549162 Pneumocandin Bo CAS No. 135575-42-7

Pneumocandin Bo

Katalognummer B549162
CAS-Nummer: 135575-42-7
Molekulargewicht: 1065.2 g/mol
InChI-Schlüssel: DQXPFAADCTZLNL-ZESADUFFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pneumocandin Bo, also known as Pneumocandin B0, Pneumocandin B(0), and Hydroxy Echinocandin, is an organic chemical compound with the formula C50H80N8O17 . It is produced by the fungus Glarea lozoyensis . It is a strong antifungal and inhibits the synthesis of β- (1→3)- D -glucan, which is a fundamental component in most cell walls, like the Candida albicans membrane . This compound is used to synthesize caspofungin .


Synthesis Analysis

The biosynthetic steps leading to the formation of Pneumocandin Bo have been elucidated . The production of Pneumocandin Bo is limited by feedback inhibition . Low-temperature adaptive laboratory evolution (ALE) was used to improve the production capacity of Glarea lozoyensis by enhancing its membrane permeability . After 50 cycles of ALE, the Pneumocandin Bo production of the endpoint strain (ALE50) reached 2131 g/L, which was 32% higher than the starting strain (ALE0) .


Molecular Structure Analysis

Pneumocandin Bo is a lipohexapeptide composed of a 10R,12S-dimethylmyristoyl side chain and a hexapeptide core . It is a lipopeptide antibiotic produced by Zalerion arboricola .


Chemical Reactions Analysis

The levels of 15 metabolites involved in six pathways were found to be directly correlated with Pneumocandin Bo biosynthesis . By combining the analysis of key enzymes, acetyl-CoA and NADPH were identified as the main factors limiting Pneumocandin Bo biosynthesis . Other metabolites, such as pyruvate, α-ketoglutaric acid, lactate, unsaturated fatty acids and previously unreported metabolite γ-aminobutyric acid were shown to play important roles in Pneumocandin Bo biosynthesis and cell growth .


Physical And Chemical Properties Analysis

Pneumocandin Bo is a white crystalline powder . It is soluble in ethanol, methanol, DMF, and DMSO . It has a molecular weight of 1065.21 .

Wissenschaftliche Forschungsanwendungen

Pneumocandin B0 is a lipohexapeptide antifungal agent that inhibits the synthesis of 1,3-β-d-glucan, an essential cell wall homopolysaccharide found in many pathogenic fungi . It is produced by the fungus Glarea lozoyensis . Here are some applications and details based on the available resources:

  • Enhancement of Pneumocandin B0 Production

    • Field : Microbial Physiology and Metabolism
    • Application : The production of Pneumocandin B0 is limited by feedback inhibition. Low-temperature adaptive laboratory evolution (ALE) was used to improve the production capacity of Glarea lozoyensis by enhancing its membrane permeability .
    • Method : After 50 cycles of ALE, the pneumocandin B0 production of the endpoint strain (ALE50) reached 2131 g/L, which was 32% higher than the starting strain (ALE0) .
    • Results : ALE50 showed a changed fatty acid composition of the cell membrane, which increased its permeability by 14%, which in turn increased the secretion ratio threefold .
  • Isolation of Pneumocandin B0

    • Field : Industrial Biotechnology
    • Application : Pneumocandin B0 is used as a starting material for producing Caspofungin, the first semi-synthetic echinocandin antifungal drug .
    • Method : The primary objective in industrial fermentation processes is to recover the product efficiently, reproducibly, and safely to its required specification, while achieving maximum product yield at minimum recovery cost .
    • Results : Isolation of product from the fermentation broth is a challenging task. In the current study, a statistical approach was employed to optimize various parameters for downstream processing of Pneumocandin B0 .
  • Antifungal Activity

    • Field : Medical Mycology
    • Application : Pneumocandin B0 is a strong antifungal and inhibits the synthesis of β-(1→3)-D-glucan, which is a fundamental component in most fungal cell walls, like the Candida albicans membrane . This is a very important activity since there is an increase in the frequency of fungal infections, accompanied by an increase in the variety of opportunistic and pathogenic fungi such as Candida .
    • Method : The compound is used to synthesize caspofungin, the first semi-synthetic echinocandin antifungal drug .
    • Results : The use of Pneumocandin B0 has been effective in treating fungal infections .
  • Production of Caspofungin

    • Field : Pharmaceutical Industry
    • Application : Pneumocandin B0 is the starting molecule for the first semi-synthetic echinocandin antifungal drug, caspofungin acetate .
    • Method : In the wild-type strain, pneumocandin B0 is a minor fermentation product, and its industrial production was achieved by a combination of extensive mutation and medium optimization .
    • Results : The production of caspofungin has been successful and it has been approved for the treatment of fungal infection .
  • Enhancement of Pneumocandin B0 Production through Metabolomics Profiling

    • Field : Metabolomics
    • Application : Metabolomics profiling has been used to understand the conditions that support enhanced Pneumocandin B0 production .
    • Method : The study considered stronger activity in the EMP and TCA cycle in phase I, sufficient acetyl-CoA and NADPH supply in late phase II, and enough supply of Glu, Pro, and Thr associated with central carbon metabolism .
    • Results : The results of the metabolomics profiling supported the enhanced Pneumocandin B0 production observed in the studied strain .
  • Modification of Pneumocandin B0 for Increased Efficacy

    • Field : Medicinal Chemistry
    • Application : Modifications of Pneumocandin B0 have been made to increase its efficacy .
    • Method : The addition of an aminoethyl ether at the R3 position of Pneumocandin B0 resulted in water-soluble and non-prodrug compounds . Another modification at the R2 position by the conversion of the hydroxyglutamine to a hydroxyornithine increased the antipneumocystis activities of the compounds .
    • Results : These modifications resulted in compounds that were substantially more efficacious .

Safety And Hazards

Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Zukünftige Richtungen

The overall metabolic mechanism hypothesis was formulated and a rational feeding strategy was implemented that increased the Pneumocandin Bo yield from 1821 to 2768 mg/L . These results provide practical and theoretical guidance for strain selection, medium optimization, and genetic engineering for Pneumocandin Bo production .

Eigenschaften

IUPAC Name

N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H80N8O17/c1-5-25(2)20-26(3)12-10-8-6-7-9-11-13-37(66)52-31-22-35(64)46(71)56-48(73)41-33(62)18-19-57(41)50(75)39(34(63)23-36(51)65)54-47(72)40(43(68)42(67)28-14-16-29(60)17-15-28)55-45(70)32-21-30(61)24-58(32)49(74)38(27(4)59)53-44(31)69/h14-17,25-27,30-35,38-43,46,59-64,67-68,71H,5-13,18-24H2,1-4H3,(H2,51,65)(H,52,66)(H,53,69)(H,54,72)(H,55,70)(H,56,73)/t25?,26?,27-,30-,31+,32+,33+,34-,35-,38+,39+,40+,41+,42+,43+,46-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQXPFAADCTZLNL-ZESADUFFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CC(=O)N)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)CC(C)CCCCCCCCC(=O)N[C@H]1C[C@H]([C@H](NC(=O)[C@@H]2[C@H](CCN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)[C@@H](C)O)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)[C@@H](CC(=O)N)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H80N8O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1065.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pneumocandin Bo

CAS RN

135575-42-7
Record name (2R,6S,9S,11R,12R,14aS,15S,20S,23S,25aS)-20-[2-Carbamoyl-1(R)-hydroxyethyl]-23-[1(S),2(S)- dihydroxy-2-(4-hydroxyphenyl)ethyl]-9-(10,12-dimethyltetradecanamido)-2,11,12,15-tetrahydroxy-6- [1(R)-hydroxyethyl]perhydrodipyrrolo[2,1-c:2',1'-l][1,4,7,10,13,16]hexaazacycloheneicosine- 5,8,14,19,22,25-hexaone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pneumocandin Bo
Reactant of Route 2
Pneumocandin Bo
Reactant of Route 3
Pneumocandin Bo
Reactant of Route 4
Pneumocandin Bo
Reactant of Route 5
Pneumocandin Bo
Reactant of Route 6
Pneumocandin Bo

Citations

For This Compound
152
Citations
FA Bouffard, RA Zambias, JF Dropinski… - Journal of medicinal …, 1994 - ACS Publications
The need for new drugs to treat systemic fungal infections has intensified due to the rapid growth of the immunocompromised patient population. 1 The increase in the frequency of …
Number of citations: 124 pubs.acs.org
U Luthra, Y Patel, N Singh, D Singh - 2016 - academia.edu
Pneumocandin Bo is a lipopeptide antifungal agent that inhibits the synthesis of 1, 3-β-d-glucan, an essential cell wall homopolysaccharide found in many pathogenic fungi. It is an …
Number of citations: 2 www.academia.edu
AA ADEFARATI, OD HENSENS, ETT JONES… - The Journal of …, 1992 - jstage.jst.go.jp
… residue in pneumocandin Bo(formerly L-688,786), the next most prominent product of the fermentation. This last point is relevant to the biosynthetic relationship of pneumocandins …
Number of citations: 46 www.jstage.jst.go.jp
FA Bouffard, ML Hammond, BH Arison - Tetrahedron letters, 1995 - Elsevier
… Pneumocandin Bo Acid Degradate … Pneumocandin Bo (1) is a dimethylmyristoylated cyclic hexapeptide whose structure includes an unusual macrocyclic N-acyl hemiaminal. 1 It …
Number of citations: 22 www.sciencedirect.com
DJ Roush, LY Hwang, FD Antia - Journal of Chromatography A, 2005 - Elsevier
… k′ of pneumocandin Bo does depend strongly on water content (Fig. 4) declining as water content is increased—from an average of 43 (87/9/1) to 6 (87/9/7). …
Number of citations: 13 www.sciencedirect.com
K Bartizal, T Scott, GK Abruzzo, CJ Gill… - Antimicrobial agents …, 1995 - Am Soc Microbiol
… A new generation of semisynthetic amine derivatives of the natural product pneumocandin Bo (L-688786) is being developed. These compounds show enhanced potencies and ex…
Number of citations: 61 journals.asm.org
MB Kurtz, IB Heath, J Marrinan, S Dreikorn… - Antimicrobial agents …, 1994 - Am Soc Microbiol
… We measured synthesis at different pneumocandin Bo and substrate concentrations to further evaluate the kinetics of inhibition. The reaction velocity was calculated, and plots of […
Number of citations: 410 journals.asm.org
F Peláez, A Cabello, G Platas, MT Díez… - Systematic and applied …, 2000 - Elsevier
… This is a molecule similar to pneumocandin Bo, the natural precursor of the clinical candidate MK… as pneumocandin Bo, ie, hyphae abnormally grown, shortened, stunted and highly …
Number of citations: 187 www.sciencedirect.com
RE Schwartz, DF Sesin, H Joshua, KE Wilson… - The Journal of …, 1992 - jstage.jst.go.jp
… In conclusion, the discovery of pneumocandin Bo and isolation of sufficient quantities for initial biological evaluation was difficult, but the development of practical methods of producing …
Number of citations: 146 www.jstage.jst.go.jp
MB Kurtz, C Douglas, J Marrinan… - Antimicrobial agents …, 1994 - Am Soc Microbiol
… pneumocandin Bo analog L-693,989 was optimized for improved water solubility (4). Recently, pneumocandin Bo … analogs, L-733,560, like pneumocandin Bo, is a specific inhibitor of …
Number of citations: 90 journals.asm.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.